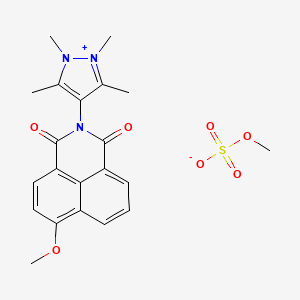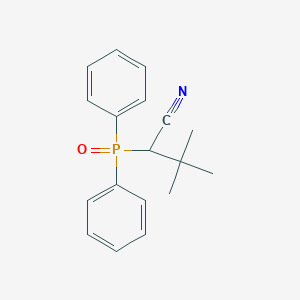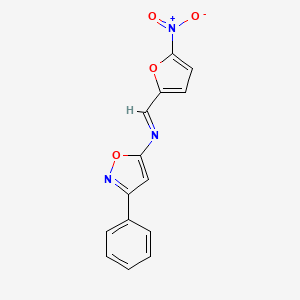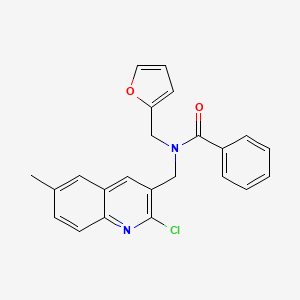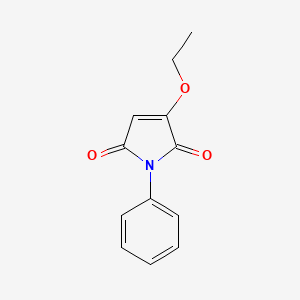
3-Ethoxy-1-phenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C12H11NO3 It is a derivative of pyrrole-2,5-dione, characterized by the presence of an ethoxy group at the 3-position and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethoxy-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-pyrrole-2,5-dione
- 3-Ethoxy-1H-pyrrole-2,5-dione
- 3-Methyl-4-vinyl-1H-pyrrole-2,5-dione
Uniqueness
3-Ethoxy-1-phenyl-1H-pyrrole-2,5-dione is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-ethoxy-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-8-11(14)13(12(10)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
FXDVELCMEAGPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
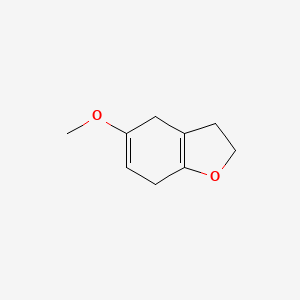
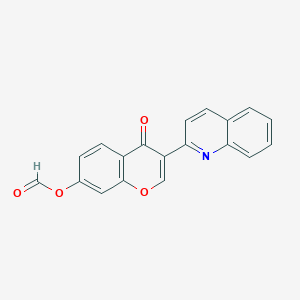
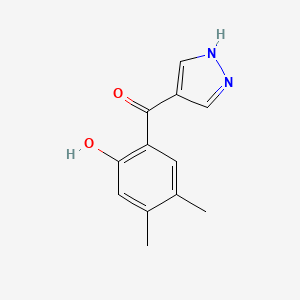
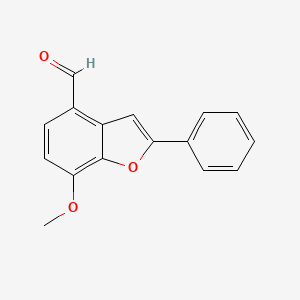
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)
